

# Surface Modification of Gold Nanoparticles with Thiol-PEG-Azide: Application Notes and Protocols

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## Compound of Interest

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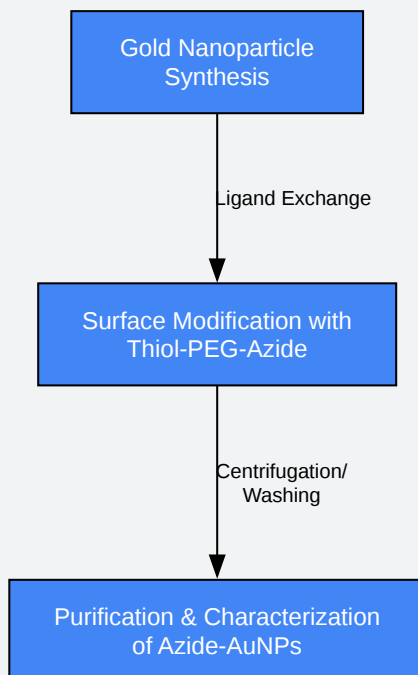
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the surface modification of gold nanoparticles (AuNPs) using a hetero-bifunctional polyethylene glycol (PEG) linker containing a thiol group at one terminus and an azide group at the other (thiol-PEG-azide). This functionalization strategy leverages the strong affinity of thiol groups for the gold surface to form a stable, biocompatible PEG layer that reduces non-specific protein adsorption and enhances colloidal stability.[1][2][3][4] The terminal azide group serves as a versatile chemical handle for the covalent attachment of biomolecules, drugs, or imaging agents via "click chemistry," a highly efficient and specific conjugation method.[5] This makes azide-functionalized AuNPs a powerful platform for a wide range of biomedical applications, including targeted drug delivery, diagnostics, and biomedical imaging.

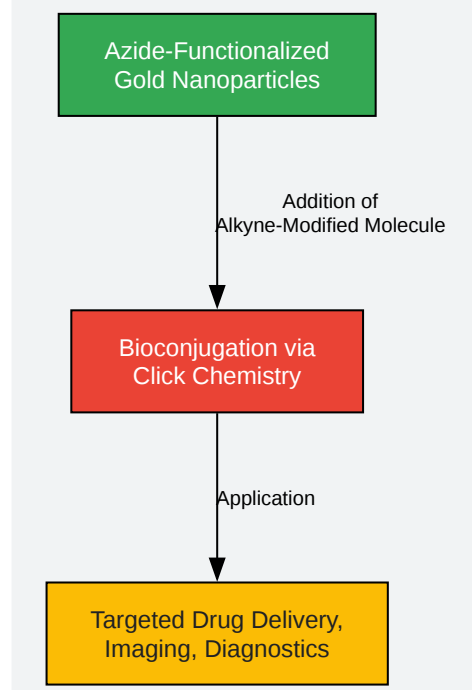
## Overview of the Functionalization and Application Pathway

The surface modification process involves the initial synthesis of gold nanoparticles, followed by the ligand exchange reaction to coat the nanoparticles with thiol-PEG-azide. The resulting azide-functionalized AuNPs are then ready for subsequent bioconjugation using click chemistry.

## Phase 1: Nanoparticle Preparation &amp; Functionalization



## Phase 2: Bioconjugation &amp; Application



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Figure 1: Workflow for the preparation and application of azide-functionalized gold nanoparticles.

## Experimental Protocols

This section details the protocols for the synthesis of gold nanoparticles and their subsequent surface modification with thiol-PEG-azide.

### Protocol 1: Synthesis of Gold Nanoparticles (Citrate Reduction Method)

This protocol is based on the widely used Turkevich method for synthesizing spherical gold nanoparticles with a diameter of approximately 15-20 nm.

Materials:

- Tetrachloroauric (III) acid ( $\text{HAuCl}_4$ ) solution (1 mM)
- Trisodium citrate dihydrate (38.8 mM)
- Ultrapure water (18.2  $\text{M}\Omega\cdot\text{cm}$ )
- Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)

Procedure:

- Bring 100 mL of 1 mM  $\text{HAuCl}_4$  solution to a rolling boil in a clean Erlenmeyer flask with a condenser to prevent evaporation.
- While boiling and stirring vigorously, rapidly add 10 mL of 38.8 mM trisodium citrate solution.
- The solution color will change from pale yellow to colorless, then to a deep red or burgundy, indicating the formation of AuNPs.
- Continue boiling and stirring for an additional 15-30 minutes to ensure the reaction is complete.
- Allow the solution to cool to room temperature while stirring.

- Store the resulting AuNP suspension at 4°C.

## Protocol 2: Surface Modification with Thiol-PEG-Azide

This protocol describes the ligand exchange process to functionalize the synthesized AuNPs with thiol-PEG-azide.

Materials:

- Synthesized gold nanoparticle suspension
- Thiol-PEG-azide (e.g., HS-PEG-N<sub>3</sub>, MW 2000-5000 Da)
- Phosphate-buffered saline (PBS), pH 7.4
- Ultrapure water

Procedure:

- To 10 mL of the AuNP suspension, add an aqueous solution of thiol-PEG-azide to a final concentration of 10-50 µM. The optimal concentration may vary depending on the PEG molecular weight and desired grafting density.
- Incubate the mixture at room temperature for 18-24 hours with gentle stirring. This allows for the displacement of citrate ions from the AuNP surface by the thiol groups of the PEG linker, forming a stable Au-S bond.
- After incubation, purify the PEGylated AuNPs to remove excess, unbound thiol-PEG-azide.
- Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 14,000 rpm for 30 minutes for ~20 nm particles).
- Carefully remove the supernatant containing the unbound PEG.
- Resuspend the pellet in fresh ultrapure water or PBS.
- Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.

- After the final wash, resuspend the purified azide-functionalized AuNPs in the desired buffer for storage or further use.

## Characterization of Functionalized Nanoparticles

Thorough characterization is crucial to confirm the successful surface modification and to assess the properties of the functionalized nanoparticles.

## Characterization Techniques and Expected Outcomes

Technique	Parameter Measured	Bare AuNPs (Expected)	Thiol-PEG-Azide AuNPs (Expected)
UV-Vis Spectroscopy	Surface Plasmon Resonance (SPR)	Peak at ~520 nm	Red-shift of SPR peak (e.g., 2-5 nm) due to change in local refractive index
Dynamic Light Scattering (DLS)	Hydrodynamic Diameter & Polydispersity Index (PDI)	Smaller diameter, low PDI	Increased hydrodynamic diameter due to PEG layer, low PDI indicating no aggregation
Transmission Electron Microscopy (TEM)	Core Size and Morphology	Spherical, monodisperse particles	Core size and morphology unchanged, PEG layer may not be visible
Zeta Potential	Surface Charge	Highly negative (due to citrate)	Less negative surface charge as citrate is replaced by neutral PEG
Fourier-Transform Infrared (FTIR) Spectroscopy	Surface Functional Groups	Citrate-related peaks	Characteristic azide peak (~2100 cm <sup>-1</sup> ) and PEG-related peaks (C-O-C stretch)
X-ray Photoelectron Spectroscopy (XPS)	Elemental Composition of Surface	Au, C, O	Presence of N (from azide) and S (from thiol) in addition to Au, C, O

## Example Quantitative Data Summary

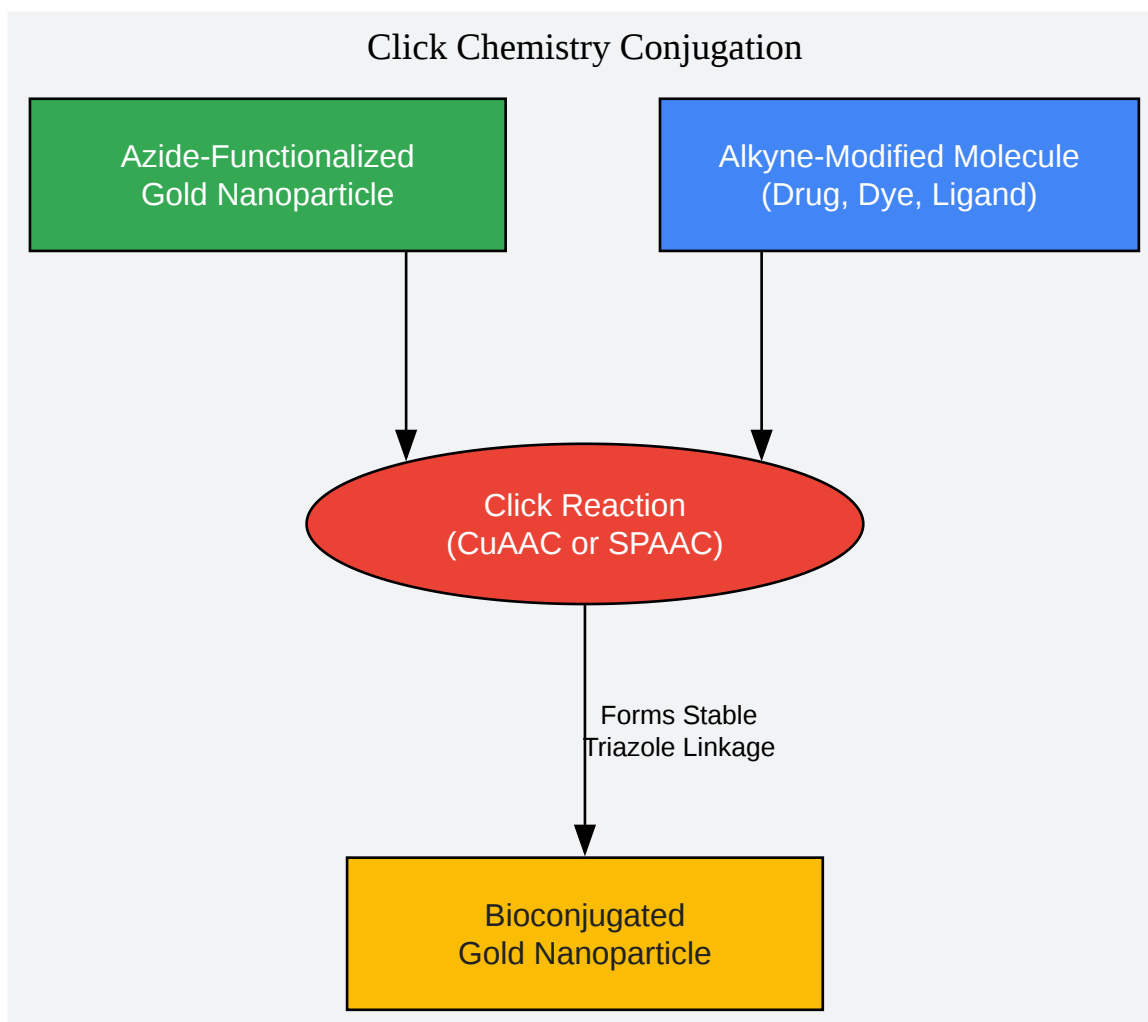
The following table summarizes typical quantitative data obtained before and after surface modification.

Parameter	Bare AuNPs	Thiol-PEG-Azide AuNPs	Reference
Core Diameter (TEM)	~17 nm	~17 nm	
Hydrodynamic Diameter (DLS)	~20 nm	~30-40 nm (depending on PEG MW)	
Polydispersity Index (PDI)	< 0.2	< 0.25	
SPR Peak (UV-Vis)	~520 nm	~523-525 nm	
Zeta Potential	-30 to -50 mV	-10 to -20 mV	
PEG Grafting Density (for 15 nm AuNP)	N/A	0.31 - 3.93 PEG/nm <sup>2</sup> (decreases with increasing PEG MW)	

Note: The exact values can vary based on the initial nanoparticle size, PEG molecular weight, and reaction conditions.

## Application: Bioconjugation via Click Chemistry

The azide-functionalized AuNPs are ideal substrates for click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the efficient and specific attachment of molecules containing a terminal alkyne group.



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Figure 2: Bioconjugation of azide-AuNPs via click chemistry.

## Protocol 3: General CuAAC Reaction

Materials:

- Azide-functionalized AuNPs in aqueous buffer
- Alkyne-modified molecule of interest
- Copper(II) sulfate ( $\text{CuSO}_4$ )



- Sodium ascorbate

Procedure:

- To the azide-functionalized AuNP solution, add the alkyne-modified molecule.
- Add a fresh solution of sodium ascorbate (a reducing agent to generate Cu(I) in situ).
- Add CuSO<sub>4</sub>.
- Allow the reaction to proceed at room temperature for 1-18 hours.
- Purify the resulting bioconjugate using centrifugation to remove excess reagents.

Caution: Copper catalysts can sometimes cause aggregation of AuNPs. If this occurs, using a copper-free click reaction like SPAAC with a strained alkyne (e.g., DBCO) is a recommended alternative.

## Applications in Drug Development and Research

The ability to precisely attach a wide array of biomolecules to AuNPs opens up numerous possibilities:

- **Targeted Drug Delivery:** By conjugating targeting ligands (e.g., antibodies, peptides) to the AuNPs, therapeutic agents can be specifically delivered to disease sites, such as tumors, minimizing systemic toxicity.
- **Biomedical Imaging:** The attachment of fluorescent dyes or MRI contrast agents enables the use of these nanoparticles as contrast agents for various imaging modalities.
- **Diagnostics and Biosensing:** Functionalizing the AuNPs with antibodies or DNA probes allows for the development of highly sensitive biosensors for the detection of disease biomarkers.

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